

An In-depth Technical Guide to the Chemical Properties and Structure of EACC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **EACC**

Cat. No.: **B15582784**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EACC, with the full chemical name ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, is a small molecule that has been identified as a potent and reversible inhibitor of autophagy.^{[1][2]} Its mechanism of action involves the specific disruption of the fusion between autophagosomes and lysosomes, a critical step in the autophagic flux.^[1] This is achieved by selectively inhibiting the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17).^[1] Unlike many other autophagy inhibitors that affect lysosomal function, **EACC** does not appear to alter lysosomal properties or the endo-lysosomal pathway, making it a valuable tool for the specific investigation of the late stages of autophagy.^[1]

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **EACC**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Chemical Identifiers and Structure

The chemical structure of **EACC** is characterized by a central thiophene ring linked to a 5-nitrothiophene-2-carboxamide group and an ethyl carbamate moiety.

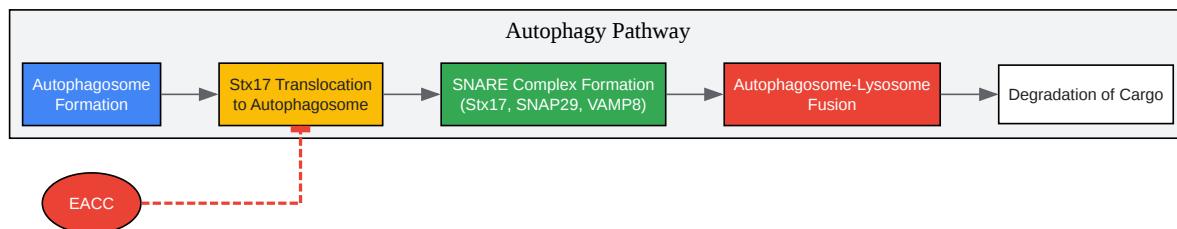
- IUPAC Name: ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate[3]
- CAS Number: 864941-31-1[3]
- Molecular Formula: C₁₃H₁₁N₃O₆S₂[3]
- SMILES: CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)--INVALID-LINK--[O-][3]

Physicochemical Properties

A summary of the key physicochemical properties of **EACC** is presented in the table below. While experimental data for properties such as melting point, boiling point, and pKa are not readily available in the reviewed literature, computed values provide useful estimates.

Property	Value	Source
Molecular Weight	369.37 g/mol	[3]
XLogP3	3.3	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	8	[3]
Rotatable Bond Count	6	[3]
Exact Mass	369.008927 g/mol	[3]
Solubility	In DMSO: 16.88 mg/mL (45.70 mM) (ultrasonic)	[4]

Biological Activity and Signaling Pathway


EACC's primary biological activity is the inhibition of autophagy at the final stage of autophagosome-lysosome fusion.[1] This process is crucial for the degradation of cellular components and the recycling of nutrients.

Mechanism of Action

EACC specifically targets the translocation of Syntaxin 17 (Stx17) to completed autophagosomes.^[1] Stx17 is a key SNARE protein that, once localized to the autophagosomal membrane, facilitates the fusion with lysosomes by forming a complex with other SNAREs, namely SNAP29 and the lysosomal VAMP8.^[1] By preventing Stx17 from reaching the autophagosome, **EACC** effectively renders the autophagosomes "fusion-incompetent".^[1] This leads to an accumulation of autophagosomes within the cell, a hallmark of blocked autophagic flux.^[1]

Signaling Pathway

The signaling pathway affected by **EACC** is the final step of the autophagy cascade. The following diagram illustrates the logical relationship of **EACC**'s intervention in this process.

[Click to download full resolution via product page](#)

Caption: **EACC** inhibits autophagy by blocking Stx17 translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the effects of **EACC** on autophagy.

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of **EACC**.

Workflow:

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

- Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **EACC** in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μ L of the **EACC**-containing medium to each well. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 μ L of the MTT stock solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Immunoblotting for LC3-II

This protocol is used to monitor the accumulation of autophagosomes by detecting the lipidated form of LC3 (LC3-II).

Workflow:

Caption: Workflow for immunoblotting of LC3-II.

Methodology:

- Cell Treatment: Plate cells and treat with **EACC** at the desired concentration and for the desired time. To assess autophagic flux, include control groups treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) alone or in combination with **EACC** for the last 2-4 hours of the experiment.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C. Also, probe for a loading control like β -actin or GAPDH.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II band intensity upon **EACC** treatment indicates an accumulation of autophagosomes.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Co-Immunoprecipitation of Stx17 and VAMP8

This protocol is designed to investigate the effect of **EACC** on the interaction between Stx17 and its binding partner VAMP8.[\[1\]](#)

Workflow:

Caption: Workflow for co-immunoprecipitation of Stx17 and VAMP8.

Methodology:

- Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with expression vectors for tagged versions of Stx17 (e.g., FLAG-Stx17) and VAMP8 (e.g., GFP-VAMP8). After 24-48 hours, treat the cells with **EACC** or a vehicle control.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
- Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 30-60 minutes at 4°C.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody for FLAG-Stx17) overnight at 4°C with gentle rotation.
- Complex Pull-down: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
- Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluates by immunoblotting using an antibody against the "prey" protein (e.g., anti-GFP antibody for GFP-VAMP8). A decrease in the amount of co-precipitated VAMP8 in **EACC**-treated samples would indicate that **EACC** disrupts the Stx17-VAMP8 interaction.[1][8][9][10][11]

Synthesis

A detailed, step-by-step synthesis protocol for **EACC** is not publicly available in the reviewed scientific literature. However, based on the synthesis of structurally similar thiophene carboxamide derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of a 2-aminothiophene-3-carboxylate derivative with a 5-nitrothiophene-2-carbonyl chloride, followed by modification of the carboxylate group to the ethyl carbamate. The synthesis of related thiophene compounds often involves the Gewald reaction or similar multicomponent reactions to form the substituted thiophene ring.[12][13]

Conclusion

EACC is a valuable research tool for the specific inhibition of the late stages of autophagy. Its well-defined mechanism of action, targeting the translocation of Stx17, allows for the precise dissection of the molecular machinery governing autophagosome-lysosome fusion. The experimental protocols outlined in this guide provide a framework for investigating the cellular effects of **EACC** and for its potential application in studies related to diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its therapeutic potential and to develop detailed synthetic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reversible autophagy inhibitor blocks autophagosome-lysosome fusion by preventing Stx17 loading onto autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate | C13H11N3O6S2 | CID 3704668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. proteolysis.jp [proteolysis.jp]
- 6. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STING guides the STX17-SNAP29-VAMP8 complex assembly to control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylation of STX17 (syntaxin 17) controls autophagosome maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of EACC]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582784#eacc-s-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com